Dronedarone Impurity 1 is a chemical compound associated with Dronedarone, a drug primarily used for the treatment of atrial fibrillation and atrial flutter. Dronedarone is a noniodinated derivative of amiodarone, designed to provide similar therapeutic effects while minimizing certain side effects associated with iodine-containing compounds. Understanding the impurities in pharmaceutical compounds is crucial for ensuring drug safety and efficacy, as these impurities can affect the drug's performance and patient health.
Dronedarone was first approved by the United States Food and Drug Administration in 2009 under the brand name Multaq. The synthesis of Dronedarone and its related impurities, including Dronedarone Impurity 1, involves complex chemical processes that are monitored to meet regulatory standards. Impurities arise from various factors during the synthesis and manufacturing processes, including starting materials, reagents, and reaction conditions .
Dronedarone Impurity 1 falls under the category of pharmaceutical impurities, specifically related to active pharmaceutical ingredients (APIs). It is classified as a benzofuran compound, similar to its parent compound Dronedarone. The presence of impurities like Dronedarone Impurity 1 is significant for quality control in pharmaceutical production .
The synthesis of Dronedarone Impurity 1 typically involves several key steps:
In an industrial context, the synthesis process is optimized for yield and purity. Key parameters such as temperature, pH, and reaction time are strictly controlled to minimize by-products and ensure consistency across batches. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor purity levels throughout the synthesis process .
Dronedarone Impurity 1 has a complex molecular structure characterized by its benzofuran core. Its molecular formula is typically represented as C31H44N2O5S, indicating the presence of various functional groups that contribute to its chemical properties.
The molecular weight of Dronedarone Impurity 1 is approximately 556.76 g/mol. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are often utilized to elucidate its structure and confirm its identity .
Dronedarone Impurity 1 can undergo several types of chemical reactions:
The specific reaction conditions for these transformations include:
Dronedarone functions primarily as an antiarrhythmic agent by restoring normal sinus rhythm in patients experiencing atrial fibrillation or flutter. It works by blocking various ion channels involved in cardiac action potentials, thereby stabilizing heart rhythm.
The mechanism involves:
Dronedarone Impurity 1 exhibits specific physical characteristics:
Key chemical properties include:
Dronedarone Impurity 1 has scientific significance primarily in pharmaceutical research and quality control. Its characterization helps ensure that the main active ingredient remains within acceptable limits for impurities during drug manufacturing processes.
Understanding Dronedarone Impurity 1 contributes to broader efforts in pharmacology aimed at improving drug safety profiles and therapeutic outcomes for patients with cardiac arrhythmias.
Process-related impurities like Dronedarone Impurity 1 originate from specific synthetic intermediates, unreacted starting materials, or side reactions during API manufacturing. In dronedarone synthesis, Impurity 1 forms primarily during the Friedel-Crafts acylation step, where 2-butyl-5-nitrobenzofuran reacts with 4-methoxybenzoyl chloride [5]. Critical process parameters influencing its formation include:
Table 1: Impact of Process Parameters on Dronedarone Impurity 1 Formation
Parameter | Optimal Range | Impurity 1 Yield Increase |
---|---|---|
Temperature | 25–30°C | Baseline (0%) |
60–70°C | 12–15% | |
AlCl₃ Concentration | 1.0 equiv | 0% |
1.2 equiv | 7.3% | |
Reaction Time | 6 hours | 0% |
8 hours | 9.1% |
Additionally, alkylating agent impurities (e.g., N-(3-chloropropyl)butan-1-amine) in key intermediates introduce structural variants that propagate through synthesis, culminating in related impurities like debutyldronedarone [2]. Controlling these requires stringent purification of intermediates, though complete elimination may be cost-prohibitive [2].
Dronedarone Impurity 1 shares the core benzofuran scaffold and nitro group with the parent API but lacks critical pharmacophoric elements. Key structural differences include:
Table 2: Structural Comparison of Dronedarone and Impurity 1
Structural Feature | Dronedarone | Impurity 1 |
---|---|---|
Benzofuran Substitution | 2-butyl, 5-methanesulfonamide | 2-butyl, 5-nitro |
Acyl Group | 4-(3-dibutylaminopropoxy)benzoyl | 4-methoxybenzoyl |
Molecular Formula | C₃₁H₄₀N₂O₅S | C₂₀H₁₉NO₅ |
Molecular Weight | 556.7 g/mol | 353.4 g/mol |
These differences nullify antiarrhythmic activity, as the dibutylamino-propoxy side chain (critical for ion channel blocking) and methanesulfonamide group (reducing lipophilicity) are absent [2]. Nevertheless, structural similarity necessitates rigorous chromatographic separation to prevent co-elution during analysis.
Regulatory frameworks (ICH Q3A, Q3B) mandate strict control of impurities exceeding identification thresholds (0.10% for APIs). Dronedarone Impurity 1 is monitored at limits of 0.05–0.15% in drug substances and products [5] [7]. Analytical methods for its quantification must adhere to stringent validation criteria:
Table 3: Regulatory Analytical Methods for Dronedarone Impurity 1
Chromatographic Parameter | Conventional HPLC | UHPLC |
---|---|---|
Column Dimensions | 4.6 × 10 cm | 2.1 × 10 cm |
Particle Size | 2.7 µm | 1.7 µm |
Run Time | 25–30 minutes | 10 minutes |
Flow Rate | 1.2 mL/min | 0.5 mL/min |
Resolution (Rs) | >1.5 | >2.0 |
Forced degradation studies (acid/base hydrolysis, oxidation) confirm the stability-indicating capability of these methods, with Impurity 1 being a major degradant under acidic conditions [5]. Regulatory filings require complete characterization data (NMR, IR, LC-MS) for impurity reference standards, which suppliers provide with traceability to pharmacopeial standards [3] [6] [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: